molecular formula C14H12I2O2 B14065382 4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene

4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene

Cat. No.: B14065382
M. Wt: 466.05 g/mol
InChI Key: NZNAEJLDJBQOFB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene (CAS: 81763-61-3) is a diiodinated biphenyl derivative with the molecular formula C₁₄H₁₂I₂O₂ and a molecular weight of 466.05 g/mol . The structure consists of two benzene rings connected via a single bond:

  • The first ring is substituted with methoxy (-OCH₃) and iodine at positions 2 and 3.
  • The second ring contains iodine at position 4 and methoxy at position 1. The Smiles notation is COc1cc(I)ccc1-c1ccc(I)cc1OC, highlighting the symmetrical placement of iodine and methoxy groups. This compound’s structural rigidity and halogen-rich nature make it a candidate for applications in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and materials science .

Properties

Molecular Formula

C14H12I2O2

Molecular Weight

466.05 g/mol

IUPAC Name

4-iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene

InChI

InChI=1S/C14H12I2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3

InChI Key

NZNAEJLDJBQOFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)OC

Origin of Product

United States

Preparation Methods

Diazotization-Iodination of 2,2'-Dimethoxybiphenyl-4,4'-diamine

The most efficient method for synthesizing 4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene involves diazotization followed by iodination, as demonstrated by Nomrowski and Wenger. This two-step process starts with 2,2'-dimethoxybiphenyl-4,4'-diamine, which undergoes diazotization in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is subsequently treated with potassium iodide to yield the diiodinated product.

Reaction Conditions and Optimization

  • Stage 1 (Diazotization):
    The diamine substrate is dissolved in a mixture of acetonitrile and water, cooled to −10°C, and treated with HCl (1.2 eq) and NaNO₂ (1.1 eq). The reaction is maintained at −10–20°C for 15 minutes to ensure complete diazotization.
  • Stage 2 (Iodination):
    Potassium iodide (3.0 eq) is added to the diazonium solution, and the temperature is gradually raised to 80°C. After 12 hours, the mixture is cooled, and the product is isolated via extraction and recrystallization.

Yield and Characterization

This method achieves an 87% yield of the target compound, confirmed by NMR and mass spectrometry. The crystalline product exhibits a molecular weight of 466.05 g/mol (C₁₄H₁₂I₂O₂), consistent with theoretical values.

Cross-Coupling Strategies for Biphenyl Formation

Ullmann Coupling of 4-Iodo-2-methoxyiodobenzene

Ullmann-type homo-coupling reactions offer a route to symmetric diiodobiphenyls. In a procedure adapted from Santra et al., 4-iodo-2-methoxyiodobenzene is refluxed in toluene with cesium carbonate (2.0 eq) under argon. The reaction proceeds at 90°C for 15 hours, followed by extraction with dichloromethane and purification via flash chromatography.

Key Parameters:
  • Catalyst: None (thermal coupling).
  • Solvent: Toluene with ethanol/water cosolvents.
  • Yield: ~71% for analogous biphenyl derivatives.

Suzuki-Miyaura Coupling with Boronic Acids

Palladium-catalyzed cross-coupling between 4-iodo-2-methoxyphenylboronic acid and 1-bromo-4-iodo-2-methoxybenzene has been explored in patent literature. Using Pd(PPh₃)₄ (5 mol%) and CsF (3.0 eq) in 1,2-dimethoxyethane (DME) at 100°C, this method achieves moderate yields (56–72%).

Optimization Challenges:
  • Side Reactions: Competing homo-coupling of boronic acids.
  • Purification: Requires gradient elution chromatography to isolate the biphenyl product.

Direct Iodination of 2,2'-Dimethoxybiphenyl

Direct electrophilic iodination of pre-formed biphenyls is a less common but viable approach. Using N-iodosuccinimide (NIS) and FeCl₃ in dichloromethane, iodination occurs preferentially at the para positions relative to the methoxy groups. However, this method suffers from regioselectivity issues and lower yields (~50%) compared to diazotization.

Comparative Analysis of Synthesis Methods

Method Yield Conditions Scalability Cost Efficiency
Diazotization-Iodination 87% Low temperature, aqueous/organic High Moderate
Ullmann Coupling 71% Refluxing toluene, inert atmosphere Moderate Low
Suzuki-Miyaura Coupling 56–72% Pd catalyst, DME solvent Low High
Direct Iodination ~50% NIS, FeCl₃ catalyst Moderate Moderate

Experimental Protocols and Reproducibility

Diazotization-Iodination (Adapted from)

  • Diazotization:
    Dissolve 2,2'-dimethoxybiphenyl-4,4'-diamine (1.0 eq) in acetonitrile (50 mL) and 40% HCl (4.0 eq). Cool to −10°C, add NaNO₂ (1.1 eq) dropwise, and stir for 15 minutes.
  • Iodination:
    Add KI (3.0 eq) and heat to 80°C for 12 hours. Quench with HCl (1M), extract with CH₂Cl₂, dry over MgSO₄, and recrystallize from ethanol.

Ullmann Coupling (Adapted from)

Mix 4-iodo-2-methoxyiodobenzene (1.5 eq) with Cs₂CO₃ (2.0 eq) in toluene/ethanol/water (3:1:1). Reflux at 90°C for 15 hours under argon. Purify by flash chromatography (heptane/CH₂Cl₂).

Chemical Reactions Analysis

4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, forming larger aromatic systems.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following sections compare the target compound with structurally related analogs, focusing on substituent effects, reactivity, and applications.

Halogen-Substituted Methoxybenzenes

4-Bromo-2-iodo-1-methoxybenzene (CAS: 98273-59-7)
  • Molecular Formula : C₇H₆BrIO
  • Molecular Weight : 312.93 g/mol
  • Key Differences: Replaces one iodine with bromine on the benzene ring. The compound forms zigzag chains via intramolecular I···O interactions (3.03 Å) .
  • Applications : Used in studies of halogen-halogen interactions and as a substrate in Suzuki-Miyaura couplings .
2-Bromo-4-iodo-1-methoxybenzene
  • Key Differences : Bromine and iodine are positioned at ortho and para sites relative to methoxy. This configuration may enhance electronic effects (e.g., directing electrophilic substitution) compared to the target compound’s symmetrical substitution .
4-Chloro-1-iodo-2-methoxybenzene (CAS: 52807-27-9)
  • Molecular Formula : C₇H₆ClIO

Substituent Position Variations

4-Iodo-1-methoxy-2-methylbenzene (CAS: 26059-40-5)
  • Molecular Formula : C₈H₉IO
  • Key Differences : A methyl group replaces one iodine atom. The methyl group’s electron-donating effect increases ring electron density, favoring electrophilic attacks at the para position .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9)
  • Molecular Formula : C₁₅H₁₄ClIO
  • Key Differences : Incorporates a 4-ethoxybenzyl group, introducing steric bulk and altering solubility. The ethoxy group enhances lipophilicity, which may influence pharmacokinetic properties in drug design .

Functional Group Modifications

1-(4-Iodo-2-methoxyphenyl)ethan-1-one (CAS: 90347-64-1)
  • Molecular Formula : C₉H₉IO₂
  • Key Differences : A ketone group replaces one benzene ring. The electron-withdrawing ketone deactivates the ring, reducing reactivity toward electrophiles but enabling use in condensation reactions .
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate (CAS: 432000-12-9)
  • Molecular Formula : C₁₄H₁₀ClIO₅S
  • Key Differences: A sulfonate ester and formyl group add polarity and reactivity for nucleophilic acyl substitution, distinguishing it from the non-esterified target compound .

Impact of Substituents on Properties

Compound Molecular Weight (g/mol) Halogens Key Functional Groups Notable Properties/Applications
Target Compound 466.05 I, I Methoxy Cross-coupling precursor
4-Bromo-2-iodo-1-methoxybenzene 312.93 Br, I Methoxy Halogen interaction studies
4-Iodo-1-methoxy-2-methylbenzene 232.06 I Methoxy, Methyl Steric effects in substitution
1-(4-Iodo-2-methoxyphenyl)ethan-1-one 276.07 I Methoxy, Ketone Condensation reactions

Biological Activity

4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene is a complex organic compound notable for its unique structure characterized by multiple iodine and methoxy substituents on a benzene ring. Its molecular formula is C15H12I2O2C_{15}H_{12}I_2O_2 with a molecular weight of approximately 426.03 g/mol. The presence of two iodine atoms and two methoxy groups significantly influences its chemical properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving iodination and methoxylation reactions. These synthetic routes are crucial for understanding the compound's reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including cytotoxicity, anti-inflammatory effects, and potential interactions with various biological targets.

Cytotoxic Activity

Cytotoxicity studies have shown that related compounds can exhibit selective toxicity towards different cancer cell lines. For example, compounds with similar structural features demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
Compound AA549<10
Compound BA3755.7
Compound CHelaNot active

These findings suggest that this compound could also possess similar cytotoxic properties, warranting further investigation.

The mechanisms by which these compounds exert their biological effects may include:

  • Inhibition of cell signaling pathways : Compounds have been shown to interfere with pathways related to angiogenesis, such as those mediated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
  • Antioxidative properties : Many phenolic compounds exhibit antioxidative activities that protect cells from oxidative stress, which is often linked to cancer progression.

Case Studies

Several studies have explored the biological effects of structurally related compounds. For instance, one study found that a compound similar to this compound suppressed proliferation in human umbilical vein endothelial cells (HUVEC) induced by VEGF with IC50 values ranging from 1.4 to 6.2 µM, highlighting its potential as an anti-cancer agent.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of similarity based on their structural features and functional groups:

Compound NameStructureSimilarity Index
1-Iodo-4-methoxy-2,3-dimethylbenzeneStructure A0.93
3-chloro-4-iodo-2-methoxyanilineStructure B0.88
1-bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzeneStructure C0.84

The unique combination of iodine and methoxy groups in this compound enhances its reactivity and biological profile compared to these related compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene?

The synthesis typically involves Ullmann-type coupling or iodination reactions due to the compound’s diaryl ether and polyiodinated structure. Key steps include:

  • Selective iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid to introduce iodine atoms at specific positions while protecting methoxy groups .
  • Cross-coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halide precursors under inert conditions to form the diaryl ether linkage .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is critical to isolate the product from unreacted iodinated intermediates .

Basic: Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons adjacent to iodine (deshielded signals). The absence of NH/OH peaks confirms ether linkages .
  • X-ray crystallography : Resolve iodine’s heavy-atom effects to confirm regioselectivity and spatial arrangement .
  • HPLC-MS : Verify purity (>95%) and molecular weight (MW 498.02 g/mol) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Basic: What safety protocols are essential during experimental handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure to iodinated aromatics, which may cause irritation .
  • Waste disposal : Segregate halogenated waste and neutralize residual iodine with sodium thiosulfate before disposal .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., DCM, acetic acid) .

Advanced: How can researchers optimize reaction yields in Ullmann couplings for this compound?

  • Catalyst tuning : Replace traditional CuI with CuO nanoparticles to reduce side reactions and improve turnover frequency .
  • Solvent effects : Use DMF or DMAc at 120–140°C to enhance solubility of iodinated precursors .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2–4h while maintaining yields >80% .

Advanced: How should discrepancies in reported melting points or solubility data be resolved?

  • Purity assessment : Re-analyze samples via DSC (differential scanning calorimetry) to confirm melting points and detect polymorphic forms .
  • Solvent recrystallization : Test multiple solvents (e.g., ethanol, DMSO) to identify conditions that yield consistent crystalline forms .
  • Inter-lab validation : Collaborate with independent labs to cross-verify data, addressing potential batch-to-batch variability .

Advanced: What strategies improve solubility for biological activity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability in aqueous media .
  • Prodrug derivatization : Introduce sulfonate or phosphate groups to enhance hydrophilicity without altering the core structure .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .

Advanced: How can researchers evaluate this compound’s potential in material science applications?

  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) for use in high-temperature polymers .
  • UV-vis spectroscopy : Characterize absorption maxima (λ ~280 nm) for potential use in organic semiconductors .
  • Crosslinking studies : Test reactivity with thiol- or amine-terminated monomers to design iodinated epoxy resins .

Advanced: What computational methods predict reactivity or degradation pathways?

  • DFT calculations : Model iodine’s electron-withdrawing effects on aromatic ring reactivity using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups) on biological activity using MOE software .

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